N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
N-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a synthetic small molecule featuring a 2,1,3-benzothiadiazole core substituted at the 5-position with a carboxamide group. The amide nitrogen is further modified with a (1-methanesulfonylpiperidin-4-yl)methyl substituent.
Properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S2/c1-23(20,21)18-6-4-10(5-7-18)9-15-14(19)11-2-3-12-13(8-11)17-22-16-12/h2-3,8,10H,4-7,9H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJKMXZWHPSVDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is difficult to determine the exact biochemical pathways that are affected by this compound. Once the targets are identified, it will be possible to map out the biochemical pathways that are influenced by this compound.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects can be determined through experimental studies once the compound’s targets and mode of action are identified.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions.
Biochemical Analysis
Biochemical Properties
Related compounds have been found to interact with various enzymes and proteins. The nature of these interactions is likely dependent on the specific structure of the compound, including the presence of the methylsulfonyl group and the benzothiadiazole moiety.
Biological Activity
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
IUPAC Name: this compound
Molecular Formula: C_{13}H_{16}N_{4}O_{3}S
Molecular Weight: 304.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit specific kinases involved in cellular signaling pathways. This includes receptor tyrosine kinases such as VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), which are crucial in processes like angiogenesis and tumor proliferation .
- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Biological Activity Overview
The following table summarizes the biological activities reported for the compound:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of this compound, researchers found that the compound significantly inhibited the growth of various cancer cell lines. The mechanism was linked to the inhibition of VEGFR signaling pathways, leading to reduced angiogenesis and tumor growth. The study highlighted its potential as a therapeutic agent in cancer treatment.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound. It was tested against several bacterial strains, showing promising results particularly against Gram-positive bacteria. The study concluded that modifications to the structure could enhance its efficacy and broaden its spectrum of activity.
Comparison with Similar Compounds
Substituent Diversity in Benzothiadiazole-5-Carboxamides
Table 1: Comparison of Substituents and Molecular Properties
Key Observations :
- Target Compound : The methanesulfonyl-piperidine group introduces a sulfonamide moiety, which may enhance solubility and metabolic stability compared to alkyl or aryl substituents . Piperidine rings are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier.
- Heterocyclic Analogs : The pyrazole-oxadiazole derivative replaces the piperidine with a fused heterocyclic system, likely increasing rigidity and altering electronic properties. Such structures are prevalent in kinase inhibitors.
- Aromatic vs. Aliphatic Substituents : Compounds like N-(4-ethoxyphenyl) prioritize lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Chromatographic Behavior
highlights that substituents significantly influence chromatographic separation factors (α). The target compound’s sulfonamide group, being polar, may improve retention on reversed-phase columns compared to purely aromatic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
